molecular formula C13H18O4 B010148 Ethyl (R)-4-benzyloxy-3-hydroxybutyrate CAS No. 106058-91-7

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Cat. No. B010148
M. Wt: 238.28 g/mol
InChI Key: HMHGAAZSPNXMCQ-GFCCVEGCSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

  • Synthesis of Atorvastatin (Lipitor):

    • Ethyl (R)-4-cyano-3-hydroxybutyrate, a potential intermediate in the synthesis of Atorvastatin, is produced efficiently using low-cost materials and Pfnex Expression Technology (Bergeron et al., 2006).
  • Intermediate for Synthesis of Cyclopropanedioic Acid:

    • Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin, providing a promising intermediate for cyclopropanedioic acid synthesis (Jiang Cheng-jun, 2009).
  • Production of Angiotensin-Converting Enzyme Inhibitors:

    • Candida krusei SW2026 is effective in producing ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) with high enantiopurity and yield, which is important for large-scale production of angiotensin-converting enzyme inhibitors (Wen Zhang et al., 2009).
  • Intermediate for Atorvastatin Synthesis:

    • Amidase from Rhodococcus erythropolis shows potential for producing ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in Atorvastatin synthesis (Park et al., 2008).
  • High Enantiomeric Purity Intermediate:

    • A new synthesis method produces ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity, which is an important intermediate for several ACE inhibitors (Herold et al., 2000).
  • Generation of Optically Pure Ethyl (R)-3-hydroxybutyrate:

    • Salt-tolerant microbial esterase WDEst17 efficiently generates optically pure ethyl (R)-3-hydroxybutyrate, an important chiral drug intermediate (Wang et al., 2018).
  • Generation of Optically Active Ethyl 4-Chloro-3-Hydroxybutyrate:

    • A novel method for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells results in high enantiomeric purity and a yield of 33% (Suzuki et al., 1996).
  • Enantio- and Regiospecific Reduction for ACE Inhibitor Synthesis:

    • Baker's yeast reduces ethyl 2,4-dioxo-4-phenylbutyrate to (R)-HPB ester with high enantio- and regiospecificity, useful for ACE inhibitor synthesis (Fadnavis & Radhika, 2004).
  • Chemo-enzymatic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutyrate:

    • Using Pichia pastoris CBS 704 and adsorbing resins, ethyl (R)-2-hydroxy-4-phenylbutyrate is synthesized effectively, an intermediate in ACE inhibitors synthesis (D’Arrigo et al., 2010).
  • Membrane Reactor for Kinetic Resolution of Ethyl 2-Hydroxy-4-Phenylbutyrate:

    • A membrane reactor efficiently carries out kinetic resolution of this compound, important for ACE inhibitor synthesis, resulting in an enantiomeric excess of over 99.5% (Liese et al., 2002).

properties

IUPAC Name

ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHGAAZSPNXMCQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxyacetoacetate (42.1 g) synthesized according to the method describe in U.S. Pat. No. 5,399,722 was dissolved in methanol (300 mL) and sodium borohydride (3.03 g) was added at a temperature of from 5° C. to 10° C. The mixture was stirred for 1 hr and water (300 mL) was added. The solvent was mostly evaporated, and the organic layer extracted twice with MTBE (30b mL) was washed twice with 2% sodium hydrogen carbonate (100 mL) and washed twice with saturated brine (150 mL), dried over anhydrous magnesium sulfate and filtrated. MTBE was evaporated to give ethyl (±)-4-benzyloxy-3-hydroxybutanoate (38.8 g). To a solution of lithium diisopropylamide 1.5 M cyclohexane solution (190 mL) in THF (200 mL) was added a solution of ethyl (±)-4-benzyloxy-3-hydroxybutanoate (29.4 g) in THF (50 mL) at a temperature of from −78° C. to −60° C. and the temperature was raised to −20° C. Separately, 2-iodoethanol (34.4 g) and ethyl vinyl ether (23.1 g) were mixed in the presence of p-toluenesulfonic acid monohydrate (20 mg) to give 2-(1-ethoxyethoxy)ethyl iodide (47.9 g) and 39.3 g thereof was added dropwise at a temperature near −20° C. to 0° C. The mixture was stirred overnight at room temperature. The reaction mixture was poured into a 1N aqueous hydrochloric acid (450 mL), and the mixture was extracted twice with MTBE (200 mL) and washed with saturated aqueous sodium hydrogen carbonate solution. The solvent was evaporated and methanol (300 mL) and p-toluenesulfonic acid monohydrate (5.3 g) were added to the residue. The mixture was stirred at room temperature for 6 hr. Triethylamine (2.0 g) was added to the reaction mixture and the solvent was mostly evaporated. The residue was extracted with ethyl acetate (300 mL). The organic layer was washed with water (150 mL) and saturated aqueous sodium hydrogen carbonate solution (150 mL) and dried over anhydrous magnesium sulfate. The solvent was evaporated. Diisopropyl ether (120 mL) was added to the residue and the mixture was recrystallized to give the title compound (5.65 g) (yellow fine crystals). The peak of syn-form (1′R*,2R*-body) was not detected in NMR and HPLC under the following conditions.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate
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Citations

For This Compound
1
Citations
K Everaere, N Franceschini, A Mortreux, JF Carpentier - Tetrahedron letters, 2002 - Elsevier
The asymmetric transfer hydrogenation of chiral 5-hydroxy-3-ketoesters in 2-propanol using chlororuthenium(II)arene/β-amino alcohol in situ catalyst combinations or a pre-synthesized …
Number of citations: 31 www.sciencedirect.com

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